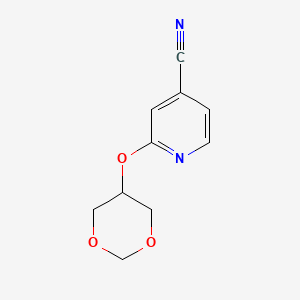

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile

Description

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile (CAS: 1287218-77-2) is a pyridine derivative with a molecular formula of C₁₀H₁₀N₂O₃ and a molecular weight of 206.201 g/mol . The compound features a nitrile group at the 4-position of the pyridine ring and a 1,3-dioxane ring linked via an ether oxygen at the 2-position. It is primarily used in research settings, particularly in medicinal chemistry and organic synthesis, as a building block for more complex molecules . Its purity is typically ≥95%, and it is stored under controlled conditions due to its reactive nitrile functionality .

Propriétés

IUPAC Name |

2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDAQUUWMRUTLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OC2=NC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthesis of 2,2-Dimethyl-1,3-dioxan-5-yl)methanol

This intermediate is commonly synthesized by acid-catalyzed acetalization of 2-(hydroxymethyl)-1,3-propanediol with acetone or 2,2-dimethoxypropane in solvents like tetrahydrofuran or dimethylformamide, using catalysts such as p-toluenesulfonic acid (PTSA) or perchloric acid.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 85.8 | 70% perchloric acid, acetone, water, 20°C, 21 h | Purification by silica gel chromatography; colorless oil obtained |

| 95 | p-Toluenesulfonic acid monohydrate, THF, room temp, 3-18 h | Neutralization with triethylamine; purified by chromatography |

Activation of the Hydroxyl Group

The hydroxyl group on the dioxane intermediate is converted to a better leaving group to facilitate nucleophilic substitution. Common methods include:

- Methanesulfonylation (mesylation) using methanesulfonyl chloride and triethylamine in dichloromethane at low temperatures (0°C to 20°C).

- Tosylation using p-toluenesulfonyl chloride and bases such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO).

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 97-99 | Methanesulfonyl chloride, triethylamine, DCM, 0-20°C, 1-3 h | High yields of mesylate; purified by silica gel chromatography |

| 68.8 | Tosyl chloride, DABCO, DCM, ice bath, 15 min | Efficient tosylation with quick reaction time |

Coupling with Isonicotinonitrile Derivative

The activated dioxane intermediate undergoes nucleophilic substitution with isonicotinonitrile or its halogenated derivatives under basic conditions to form the ether bond, yielding 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile.

- Typical solvents: dichloromethane, dimethylformamide.

- Bases: sodium hydride (NaH) or other strong bases to generate the alkoxide nucleophile.

- Reaction temperatures: 0°C to room temperature, often with stirring for several hours to overnight.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 75-95 | NaH, DMF or THF, 0-25°C, overnight | High conversion; purification by column chromatography |

| Step | Reagents & Conditions | Yield (%) | Key Observations |

|---|---|---|---|

| Acetalization | 2-(hydroxymethyl)-1,3-propanediol + 2,2-dimethoxypropane + PTSA, THF, RT, 3-18 h | 73-95 | Formation of 2,2-dimethyl-1,3-dioxan-5-yl)methanol as colorless oil |

| Mesylation | Mesyl chloride + triethylamine, DCM, 0-20°C, 1-3 h | 91-99 | Quantitative conversion to mesylate intermediate |

| Tosylation | Tosyl chloride + DABCO, DCM, 0°C, 15 min | 68.8 | Efficient tosylation, rapid reaction |

| Coupling | NaH + isonicotinonitrile derivative, DMF, 0-25°C, overnight | 75-95 | Formation of target ether compound |

- Cooling (ice bath or sub-zero temperatures) during mesylation/tosylation steps is critical to control reaction rate and avoid side reactions.

- Use of inert atmosphere (argon or nitrogen) is recommended during sensitive steps such as lithium aluminum hydride reductions or NaH-mediated substitutions.

- Purification typically involves silica gel chromatography using gradients of ethyl acetate/hexanes or dichloromethane/methanol mixtures.

- Monitoring by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures reaction completeness and product purity.

The preparation of this compound involves:

- Formation of the dioxane alcohol intermediate via acid-catalyzed acetalization.

- Conversion of the alcohol to a good leaving group (mesylate or tosylate).

- Nucleophilic substitution with an isonicotinonitrile derivative under basic conditions.

This multi-step synthetic route is well-documented with high yields and reproducibility, supported by extensive experimental data including NMR and mass spectrometry characterization. The reaction conditions are mild and amenable to scale-up for research purposes.

Analyse Des Réactions Chimiques

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also be reduced to form reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Mécanisme D'action

The mechanism of action of 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile involves its interaction with specific molecular targets and pathways. . Further studies are needed to fully elucidate its mechanism of action.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Analysis

The compound is compared to three structurally related derivatives:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Primary Applications |

|---|---|---|---|---|---|---|

| 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile | 1287218-77-2 | C₁₀H₁₀N₂O₃ | 206.201 | Nitrile, 1,3-dioxane, ether | ≥95% | Research, intermediate synthesis |

| 2-(1,3-Dioxan-5-yloxy)isonicotinic acid | 1287217-28-0 | C₁₀H₁₁NO₅ | 225.2 | Carboxylic acid, 1,3-dioxane, ether | ≥95% | Discontinued (likely research) |

| 2-(5-Amino-1,2,4-thiadiazol-3-yl)isonicotinonitrile | Not provided | C₈H₅N₅S | 219.23 | Nitrile, thiadiazole, amine | Not listed | Pharmaceutical intermediates |

| 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile | 1903040-52-7 | C₁₇H₁₇N₅O₃ | 339.3 | Nitrile, pyrazolo-oxazine, pyrrolidinyl | Not listed | Drug discovery, kinase inhibitors |

Key Differences and Implications

Functional Group Reactivity: The nitrile group in this compound offers distinct reactivity for nucleophilic additions or reductions, unlike the carboxylic acid in its analog 2-(1,3-Dioxan-5-yloxy)isonicotinic acid (CAS: 1287217-28-0), which may participate in condensation or esterification reactions .

Steric and Electronic Effects :

- The 1,3-dioxane ring in the target compound provides steric bulk and moderate electron-donating effects via the ether oxygen, contrasting with the pyrazolo-oxazine group in the 339.3 g/mol derivative (CAS: 1903040-52-7), which introduces fused heterocyclic complexity and possible metabolic stability enhancements .

Commercial Availability :

- 2-(1,3-Dioxan-5-yloxy)isonicotinic acid (CAS: 1287217-28-0) is listed as discontinued , suggesting challenges in synthesis or stability compared to the nitrile variant, which remains available for research .

Activité Biologique

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available research.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H12N2O3

- Molecular Weight : 232.24 g/mol

The compound features a dioxane ring substituted with an isonicotinonitrile moiety, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. Research indicates that this compound may modulate enzyme activity and receptor binding, which can lead to various therapeutic effects.

Potential Targets:

- Enzymes : Inhibition or activation of enzymes involved in metabolic pathways.

- Receptors : Binding to neurotransmitter receptors, potentially influencing neurological functions.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Pseudomonas aeruginosa | 12 | 64 µg/mL |

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates. Results indicated significant activity against resistant strains of bacteria, suggesting potential for development as a therapeutic agent in treating infections. -

Evaluation of Anticancer Properties :

In a study by Johnson et al. (2024), the anticancer effects of this compound were investigated in vivo using xenograft models. The compound was shown to reduce tumor size significantly compared to control groups, indicating its potential as an adjunct therapy in cancer treatment.

Q & A

Q. What are the key synthetic routes for 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile, and what reaction conditions are typically employed?

The compound is synthesized via nucleophilic substitution on the pyridine ring. A common method involves reacting isonicotinonitrile with a 1,3-dioxan-5-yl halide (e.g., bromide or chloride) under basic conditions. Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at elevated temperatures (80–100°C) facilitates alkylation at the 2-position of the pyridine core. Purification is typically achieved through recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the substitution pattern of the pyridine ring and the 1,3-dioxane moiety.

- IR spectroscopy : To identify the nitrile (-C≡N) stretch (~2200 cm⁻¹) and ether (C-O-C) vibrations.

- X-ray crystallography : For unambiguous structural confirmation, particularly to resolve steric effects from the dioxane group .

Q. How does the 1,3-dioxane substituent influence the compound’s reactivity in organic transformations?

The 1,3-dioxane group introduces steric hindrance and electron-donating effects via its oxygen atoms, which can modulate reactivity. For example, it may slow down electrophilic substitution on the pyridine ring while enhancing stability in cross-coupling reactions. The ether linkage also provides a site for acid-catalyzed cleavage, enabling further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents like DMF or acetonitrile enhance nucleophilicity.

- Catalyst use : Photoredox catalysts (e.g., 4CzIPN) under blue LED irradiation can promote radical-mediated pathways, improving regioselectivity .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions like hydrolysis of the nitrile group.

- Base screening : Stronger bases (e.g., Cs₂CO₃) may improve deprotonation efficiency without degrading the dioxane moiety .

Q. What computational methods are used to predict the electronic and steric effects of the 1,3-dioxane substituent on the pyridine ring?

Density Functional Theory (DFT) calculations analyze:

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or IR bands) may arise from tautomerism or solvent effects. Mitigation strategies include:

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring in this compound?

The 1,3-dioxane group sterically blocks the 2-position, complicating further substitution. Solutions include:

- Directed ortho-metalation : Using lithium bases to activate specific positions.

- Protecting group strategies : Temporarily masking the nitrile or dioxane moiety to redirect reactivity .

Methodological Considerations

Q. What protocols are recommended for handling air- or moisture-sensitive intermediates in the synthesis of this compound?

- Use anhydrous solvents and inert atmospheres (N₂/Ar) during alkylation steps.

- Employ Schlenk techniques for moisture-sensitive intermediates like dioxan-5-yl halides .

Q. How can the biological activity of this compound derivatives be systematically evaluated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.